

An In-Depth Technical Guide to DBCO-C2-PEG4-amine

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Compound of Interest

Compound Name: DBCO-C2-PEG4-amine

Cat. No.: B8104286

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This guide provides detailed information on the physicochemical properties and applications of **DBCO-C2-PEG4-amine**, a key reagent in bioconjugation and drug development. It is intended for researchers, scientists, and professionals in the field of drug development who are utilizing copper-free click chemistry for molecular labeling and conjugation.

Physicochemical Properties

DBCO-C2-PEG4-amine is a bifunctional linker that contains a dibenzocyclooctyne (DBCO) group and a primary amine. The DBCO moiety allows for covalent labeling of azide-containing molecules through a copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The primary amine can be used to conjugate with molecules containing carboxylic acids or activated esters. The molecule also incorporates a hydrophilic polyethylene glycol (PEG4) spacer, which enhances solubility in aqueous solutions and reduces steric hindrance.

Property	Value
Molecular Formula	C ₃₂ H ₄₁ N ₃ O ₈ [1][2][3]
Molecular Weight	595.69 g/mol [1][2]
Purity	≥95%
Solubility	Soluble in DMSO, DCM, and DMF
Storage	-20°C

Experimental Protocol: General Bioconjugation

The following is a generalized protocol for the conjugation of **DBCO-C2-PEG4-amine** to an azide-containing biomolecule. Note that specific conditions such as concentration, temperature, and reaction time may need to be optimized for your particular application.

Materials:

- **DBCO-C2-PEG4-amine**
- Azide-modified biomolecule (e.g., protein, antibody, or nucleic acid)
- Reaction Buffer (e.g., PBS, pH 7.4)
- DMSO (for dissolving the DBCO reagent)
- Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

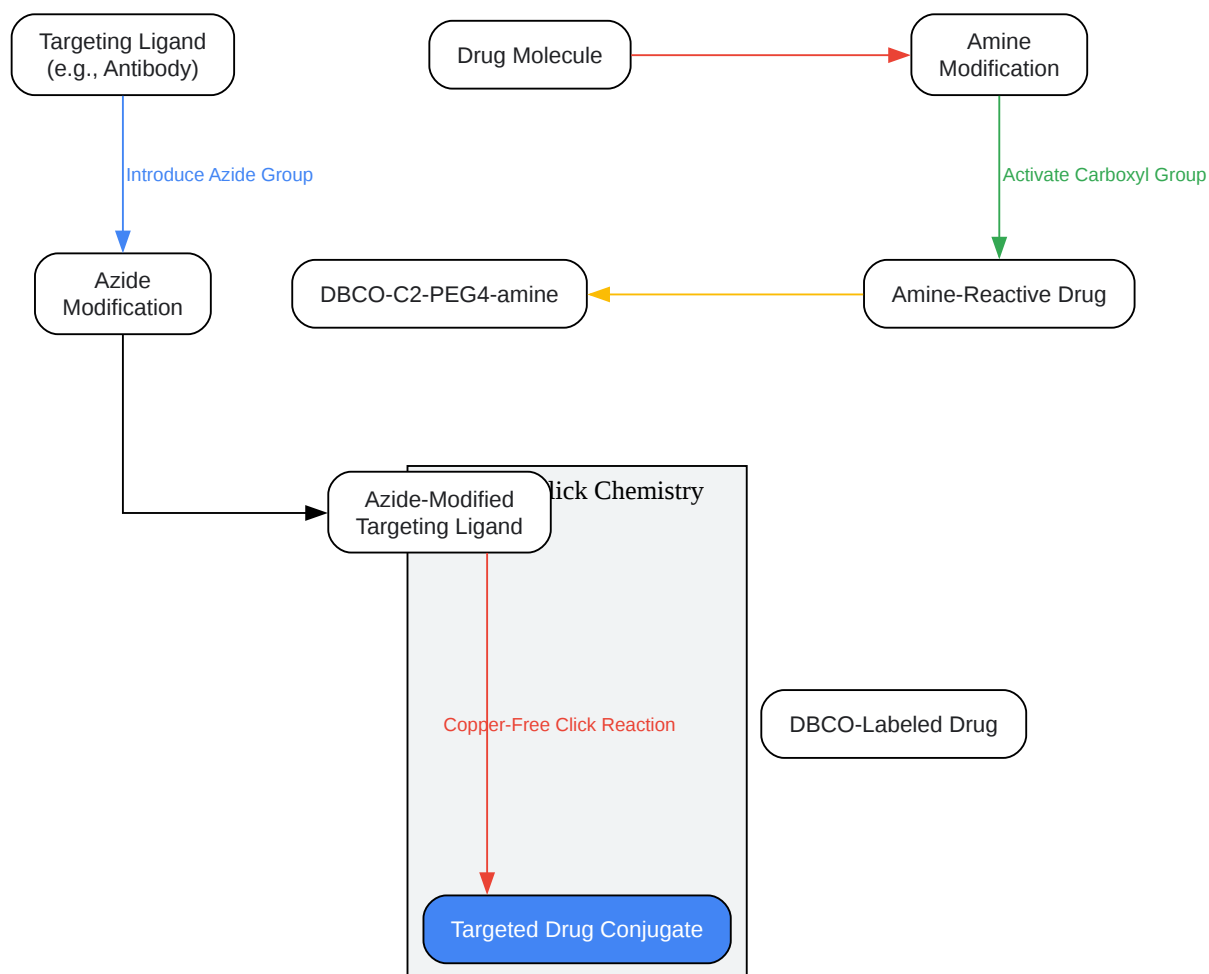
- **Dissolve DBCO-C2-PEG4-amine:** Prepare a stock solution of **DBCO-C2-PEG4-amine** in DMSO. The concentration will depend on the required molar excess for the reaction.
- **Prepare Biomolecule:** Dissolve the azide-modified biomolecule in the reaction buffer to the desired concentration.
- **Reaction:** Add the **DBCO-C2-PEG4-amine** stock solution to the biomolecule solution. A molar excess of the DBCO reagent is typically used to ensure efficient conjugation.
- **Incubation:** Allow the reaction to proceed at room temperature or 4°C for 1-4 hours. The optimal time may vary.
- **Purification:** Remove the excess, unreacted **DBCO-C2-PEG4-amine** from the conjugated product using an appropriate purification method.
- **Characterization:** Confirm the successful conjugation and purity of the final product using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Applications and Workflow

DBCO-C2-PEG4-amine is widely used in bioconjugation for various applications, including:

- Antibody-drug conjugate (ADC) development
- Live cell imaging
- Immobilization of biomolecules on surfaces
- Development of targeted drug delivery systems

The following diagram illustrates a typical workflow for the bioconjugation of a targeting ligand (e.g., an antibody) to a drug molecule using **DBCO-C2-PEG4-amine** as a linker.



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Caption: Bioconjugation workflow using **DBCO-C2-PEG4-amine**.

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References

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